molecular formula C12H10N2 B162237 2-methyl-1H-benzo[f]benzimidazole CAS No. 1792-36-5

2-methyl-1H-benzo[f]benzimidazole

Cat. No. B162237
CAS RN: 1792-36-5
M. Wt: 182.22 g/mol
InChI Key: BWKHKCMWUDYPOW-UHFFFAOYSA-N
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Description

2-Methylbenzimidazole is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It can be used as a key precursor to synthesize substituted benzimidazo .


Synthesis Analysis

Benzimidazole derivatives are synthesized in a multistep process . All synthesized compounds were determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . The yield was high, and the structures were determined using these methods .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-benzo[f]benzimidazole can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .


Physical And Chemical Properties Analysis

2-Methylbenzimidazole is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water and sodium hydroxide solution, but insoluble in benzene .

Safety And Hazards

2-Methylbenzimidazole is poisonous by intravenous route and moderately toxic by ingestion . It has experimental reproductive effects and mutation data reported . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

2-methyl-1H-benzo[f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKHKCMWUDYPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-benzo[f]benzimidazole

Synthesis routes and methods

Procedure details

To a solution of 4.74 g of 2,3-diaminonaphthalene in 150 ml of ethanol and 30 ml of N,N-dimethylacetamide was added 4.86 g of triethyl orthoacetate, and the mixture heated at 60° C. for 2 hours. An additional 5.5 ml of triethyl orthoacetate was added and stirring continued at 60° C. overnight. The solvent was removed and the residue treated with chloroform. The solids were filtered and the filtrate concentrated to a small volume, treated with ether and filtered. The solids were combined to give 4.07 g of the product as a white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

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